4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Descripción general

Descripción

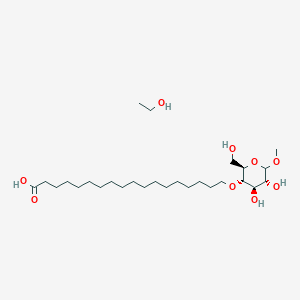

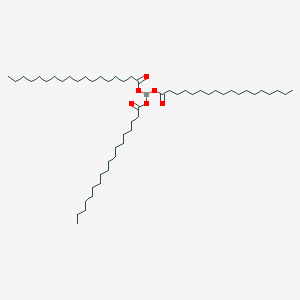

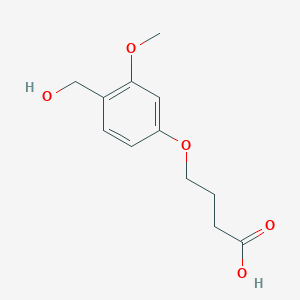

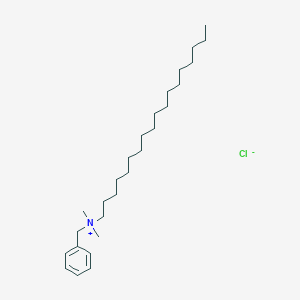

“4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid”, also known as HMPB, is a white to pale white powder . It has a molecular weight of 240.25 and its IUPAC name is [4-(hydroxymethyl)-3-methoxyphenoxy]acetic acid . It is used as an acid labile resin linkage agent for use in Solid Phase Peptide Synthesis (SPPS) and is suitable for the preparation of peptide fragments having tBu-based side chain protective groups .

Synthesis Analysis

HMPB is used as a linker for the preparation of protected peptides by the Fmoc strategy . This linker gives purer peptides compared to Sheppard’s original 4-hydroxymethyl-3-methoxyphenoxyacetic acid due to its increased acid sensitivity .Molecular Structure Analysis

The molecular formula of HMPB is C12H16O5 . The SMILES string representation is COc1cc(OCCCC(O)=O)ccc1CO .Chemical Reactions Analysis

HMPB is a highly acid-labile linker used for solid-phase peptide synthesis with FMOC protection . It is used in the preparation of protected peptides by the Fmoc strategy .Physical And Chemical Properties Analysis

HMPB is a white to off-white powder . It has a melting point of 80-90 °C . The storage temperature is recommended to be between 0-8 °C .Aplicaciones Científicas De Investigación

Photoresponsive Drug Carrier

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid has been utilized in the development of photoresponsive hyaluronate nanogels. These nanogels show potential in caging and photo-uncaging properties for encapsulated antitumor drugs. Upon photoactivation, they can accelerate the release of antitumor drugs, enhancing the efficacy of tumor cell killing (Park et al., 2013).

Solid-Phase Synthesis Application

This compound is also used as a reagent in solid-phase peptide synthesis. It is compatible with Fmoc/tBu solid-phase peptide synthesis and can be utilized as a hyperacid sensitive linker. It is available in different forms, including prefunctionalized resins, aiding in the efficient synthesis of peptides and proteins (Bradley & Mittoo, 2002).

Antioxidant Production

The compound has been studied in the synthesis of butylated hydroxy anisoles, important antioxidants used in food preservation. Research on solid acid catalysts in the alkylation of 4-methoxyphenol with MTBE has led to the production of these valuable antioxidants (Yadav & Rahuman, 2003).

Peptide Synthesis

Another application is in the synthesis of cyclic peptides. The amino acid sequences are assembled on a polystyrene resin derivatized with 4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid, leading to the formation of cyclic peptides after cleaving the protected peptides from the solid support (McMurray & Lewis, 1993).

Chemistry of Polyesters and Polyurethanes

This compound also plays a role in the design and preparation of polyesters and polyurethanes using biobased chemicals. It has been synthesized from vanillin and used in the preparation of aromatic aliphatic polyesters and polyurethanes, signifying its importance in sustainable polymer chemistry (Zhao et al., 2020).

Mecanismo De Acción

Target of Action

It is known to be a metal chelate , suggesting that it may interact with metal ions in biological systems.

Mode of Action

The compound is known to react with halides to form trihalide salts . This suggests that it may interact with its targets through the formation of coordinate covalent bonds, a common mechanism of action for metal chelates.

Propiedades

IUPAC Name |

4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOYWJCDYVODON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCCCC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405331 | |

| Record name | 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid | |

CAS RN |

136849-75-7 | |

| Record name | 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary application of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid in organic synthesis?

A1: 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB) is primarily utilized as a hyperacid-sensitive linker in solid-phase peptide synthesis []. This means it is cleaved under highly acidic conditions, allowing for the gentle release of synthesized peptides from the solid support without damaging sensitive functional groups.

Q2: What are the advantages of using HMPB compared to other linkers in Fmoc/tBu solid-phase peptide synthesis?

A2: HMPB offers distinct advantages in Fmoc/tBu solid-phase peptide synthesis due to its hyperacid sensitivity []. This allows for the use of milder cleavage cocktails compared to other linkers, minimizing side reactions and racemization, which are critical considerations when synthesizing complex or sensitive peptides.

Q3: Is 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid commercially available, and in what forms can it be obtained?

A3: Yes, 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid is commercially available []. Researchers can obtain it in its free acid form or as pre-functionalized resins. Common pre-functionalized resins include 4-[4-(hydroxymethyl)-3-methoxyphenoxy] butanoic acid benzhydrylamine resin (HMPB-BHA) and 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid 4-methyl benzhydrylamine resin (HMPB-MBHA), which are ready to be used directly in peptide synthesis [].

Q4: Are there any published research articles describing the synthesis of cyclic peptides using 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid as a linker?

A4: Yes, research exists on using 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid for cyclic peptide synthesis. One such example is the paper titled "The synthesis of cyclic peptides using fmoc solid-phase chemistry and the linkage agent 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid" []. Although the abstract isn't available in the provided context, the title clearly indicates its use in cyclic peptide synthesis using Fmoc solid-phase chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)